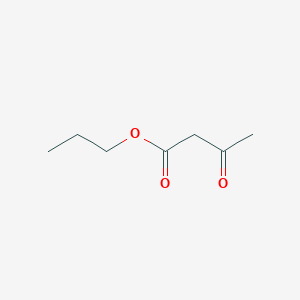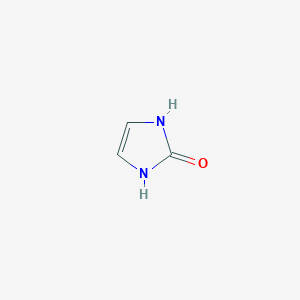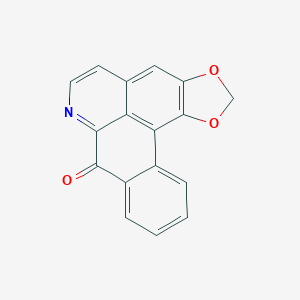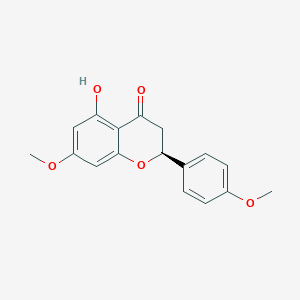
3,6-ビス(3,5-ジメチル-1H-ピラゾール-1-イル)-1,2-ジヒドロ-1,2,4,5-テトラジン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
3,6-bis(3,5-dimethyl-1H-pyrazol-1-yl)-1,2-dihydro-1,2,4,5-tetraazine can be synthesized through a one-pot, three-component process. This involves heating a mixture of 1,2-dihydro-3,6-bis(3,5-dimethyl-1H-pyrazol-1-yl)-1,2,4,5-tetrazine, aldehydes, and dimedone with a catalytic amount of p-toluenesulfonic acid under solvent-free conditions, yielding excellent yields (Adib et al., 2014). The crystal structure and synthesis mechanism of this compound involve molecular nucleophilic addition and intramolecular nucleophilic substitution reactions (Zhang et al., 2014).
Molecular Structure Analysis
The molecular structure of 3,6-bis(3,5-dimethyl-1H-pyrazol-1-yl)-1,2-dihydro-1,2,4,5-tetraazine has been determined using X-ray single crystal diffraction. This compound acts as an intermediate in the formation of s-tetrazine, and its structure is pivotal for understanding the synthesis mechanism (Zhang et al., 2014).
Chemical Reactions and Properties
This compound participates in various chemical reactions, including Diels-Alder reactions with an inverse electron demand, forming a range of cyclic heterodiene systems. The electron-withdrawing substituents in the pyrazole rings can significantly influence the rate of these cycloadditions (Rusinov et al., 2000).
Physical Properties Analysis
The physical properties of 3,6-bis(3,5-dimethyl-1H-pyrazol-1-yl)-1,2-dihydro-1,2,4,5-tetraazine, including its crystal structure and thermal decomposition properties, have been extensively studied. These properties are crucial for understanding its stability and behavior under various conditions (Zhang et al., 2014).
Chemical Properties Analysis
The compound's reactivity in various chemical contexts, such as its behavior in the presence of different reagents and under various reaction conditions, demonstrates its versatile chemical properties. This includes its participation in cycloaddition reactions and its role as a precursor in the synthesis of other chemical compounds (Rusinov et al., 2000).
科学的研究の応用
電子デバイス
テトラジン誘導体、特に「3,6-ビス(3,5-ジメチル-1H-ピラゾール-1-イル)-1,2-ジヒドロ-1,2,4,5-テトラジン」は、電子デバイスにおける潜在的な用途のために広く研究されてきました . これらのユニークな化学的特性は、この分野のさまざまな用途に適しています .
発光素子
これらの化合物は、発光素子における用途についても研究されています . 励起されると光を放出する能力は、この用途に最適です .
光電変換素子
テトラジン誘導体は、光電変換素子における潜在的な用途についても研究されています . これらの素子は光を電気エネルギーに変換し、これらの化合物のユニークな特性は、その効率を向上させる可能性があります .
イメージセンサー
イメージセンサーにおける「3,6-ビス(3,5-ジメチル-1H-ピラゾール-1-イル)-1,2-ジヒドロ-1,2,4,5-テトラジン」の使用は、別の研究分野です . これらの化合物の感光性により、これらのセンサーのパフォーマンスを潜在的に向上させることができます .
蛍光プローブ
テトラジン誘導体は、蛍光プローブにおける用途についても議論されてきました . これらのプローブは、生物学や化学など、さまざまな分野で使用されて、特定の物質を検出します
Safety and Hazards
The safety and hazards of “3,6-bis(3,5-dimethyl-1H-pyrazol-1-yl)-1,2-dihydro-1,2,4,5-tetraazine” are indicated by the GHS02 and GHS07 pictograms . The compound has hazard statements H315, H319, and H228 . The precautionary statements include P240, P210, P241, P264, P280, P302+P352, P370+P378, P337+P313, P305+P351+P338, P362+P364, and P332+P313 .
特性
IUPAC Name |
3,6-bis(3,5-dimethylpyrazol-1-yl)-1,4-dihydro-1,2,4,5-tetrazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N8/c1-7-5-9(3)19(17-7)11-13-15-12(16-14-11)20-10(4)6-8(2)18-20/h5-6H,1-4H3,(H,13,14)(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INBAVOCGMVJPTG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NNC(=NN2)N3C(=CC(=N3)C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: What is the significance of the crystal structure determination of 1,1′-bis (3,5-dimethyl-pyrazole) methenehydrazine (BDM)?
A1: Determining the single crystal structure of BDM provided crucial evidence for understanding the formation mechanism of 3,6-bis(3,5-dimethylpyrazol-1-yl)-1,4-dihydro-1,2,4,5-tetrazine (BDT) []. The research confirmed that BDM acts as an intermediate in the synthesis of BDT. This discovery helps to elucidate the reaction pathway and provides valuable insights for optimizing BDT synthesis.
Q2: How does 3,6-bis(3,5-dimethylpyrazol-1-yl)-1,4-dihydro-1,2,4,5-tetrazine behave as a ligand in coordination chemistry?
A2: This compound, often denoted as H2L, exhibits interesting coordination behavior. It can undergo oxidative dehydrogenation to form the aromatic 3,6-bis(3,5-dimethylpyrazol-1-yl)-1,2,4,5-tetrazine (L), which acts as a bridging ligand in dinuclear ruthenium complexes [, ]. The resulting complexes, such as [(acac)2RuIII(L1)RuIII(acac)2] and [(bpy)2RuII(L)RuII(bpy)2]4+, exhibit rich redox chemistry and intriguing electronic properties, including mixed-valence states.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzo[a]pyrene-1,6-dione](/img/structure/B31467.png)
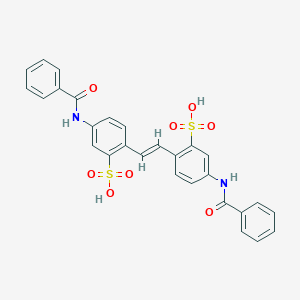
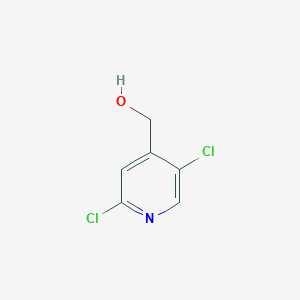
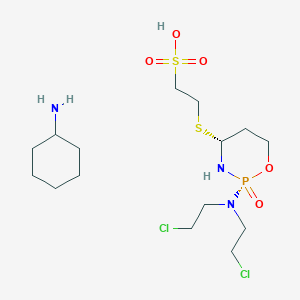
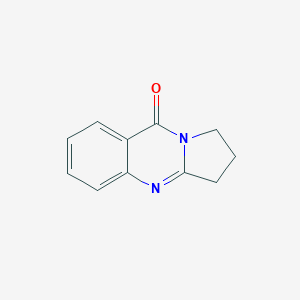
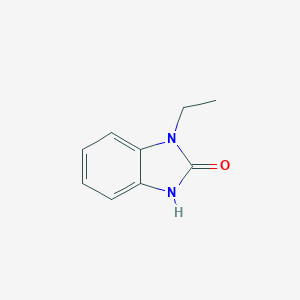

![8-Hydroxybenzo[a]pyrene](/img/structure/B31493.png)
